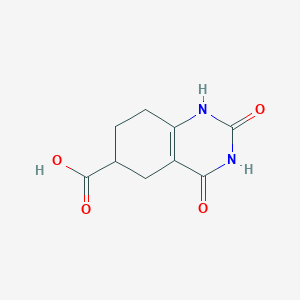

2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Description

Properties

IUPAC Name |

2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXZHAQXJGOMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280082 | |

| Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-88-3 | |

| Record name | 5439-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Cyclization

A common approach begins with appropriate substituted pyrimidine or quinazoline precursors. For example, derivatives of 2,4-dihydroxypyrimidine or 2,4-dichloropyrimidine-5-carboxylic acid amides are used as starting points due to their structural similarity and reactive sites for further modification.

Amidation of 2,4-dichloropyrimidine-5-carbonyl chloride with ammonia or ammonium hydroxide in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane at low temperatures (0 to -20 °C) yields 2,4-dichloropyrimidine-5-carboxamide intermediates with yields ranging from 35% to over 90% depending on conditions (e.g., solvent, temperature, reaction time).

The reaction typically involves dropwise addition of ammonia solution to the acid chloride under stirring, followed by filtration and purification steps such as washing and recrystallization.

Formation of the Tetrahydroquinazoline Core

The tetrahydroquinazoline ring system can be constructed via cyclization reactions involving diamines and aldehydes or acid derivatives:

Cyclization under highly basic conditions (e.g., sodium hydroxide, potassium tert-butoxide) with isatin derivatives and acetone has been reported to open ring structures and form quinoline or quinazoline derivatives.

Subsequent oxidation and reduction steps are used to adjust the oxidation state of the ring, introducing tetrahydro characteristics (partial saturation of the ring). Catalytic hydrogenation is a common method to reduce aromatic quinazoline to tetrahydroquinazoline.

Introduction of Hydroxyl Groups

Hydroxyl groups at positions 2 and 4 are usually introduced by selective substitution or hydrolysis of chloro substituents on the pyrimidine or quinazoline ring.

For example, 2,4-dichloropyrimidine derivatives can be treated with ammonium hydroxide or aqueous ammonia to replace chlorine atoms with hydroxyl or amide groups.

Carboxylation at Position 6

The carboxylic acid group at position 6 can be introduced by starting from carboxylated pyrimidine derivatives or by oxidation of methyl or aldehyde substituents at this position.

In some methods, the carboxylic acid is introduced via condensation with phenylformic acid or related reagents, followed by dehydration and oxidation steps.

Representative Experimental Data

Analysis of Preparation Methods

Yield and Purity: Amidation reactions of 2,4-dichloropyrimidine derivatives with ammonia/ammonium hydroxide provide high yields (80–93%) and high purity (over 95%) products when performed at low temperatures with careful addition and purification.

Reaction Conditions: Low temperature (0 to -20 °C) and choice of solvent (THF, DCM, 1,4-dioxane) critically influence the yield and selectivity of amidation steps.

Cyclization and Saturation: The tetrahydroquinazoline core formation requires controlled cyclization and selective reduction. Catalytic hydrogenation is effective for saturating the ring without affecting other functional groups.

Functional Group Introduction: Hydroxyl groups are introduced by nucleophilic substitution of chloro groups or by hydrolysis. Carboxyl groups are either retained from starting materials or introduced via oxidation or condensation reactions.

Industrial Adaptation: Methods involving mild conditions, high yield, and straightforward purification steps are preferred for scale-up. The use of common solvents and reagents (ammonia, THF, DCM) facilitates industrial application.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reaction Type | Typical Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Amidation | Nucleophilic substitution | Ammonium hydroxide, ammonia | 0 to -20 °C, THF/DCM | 2,4-dichloropyrimidine-5-carboxamide intermediates |

| 2. Cyclization | Condensation/cyclization | Isatin derivatives, acetone, base | Basic conditions, ambient | Quinazoline ring formation |

| 3. Reduction | Catalytic hydrogenation | Hydrogen, Ru-based catalysts | Ambient, controlled | Tetrahydroquinazoline core |

| 4. Hydroxylation | Hydrolysis/substitution | Ammonia, hydroxide ions | Mild aqueous conditions | Introduction of 2,4-dihydroxy groups |

| 5. Carboxylation | Oxidation/condensation | Phenylformic acid, oxidizers | Acid anhydrides, oxidizing agents | 6-carboxylic acid group installation |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and quinones.

Reduction: Formation of amines and hydroxylamines.

Substitution: Formation of substituted quinazolines and derivatives.

Scientific Research Applications

Medicinal Chemistry

2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid serves as a scaffold for the development of novel pharmaceuticals. Its structural features allow medicinal chemists to modify it for enhanced bioactivity or selectivity against specific biological targets. The quinazoline scaffold is known for its presence in various bioactive compounds, making this compound a promising candidate for drug discovery.

Chemical Biology

Due to its functional groups, this compound can be utilized in chemical biology experiments to study protein-ligand interactions and enzyme activity. It may serve as a probe to understand biological processes at the molecular level. The ability to interact with various biological targets opens avenues for research into its mechanisms of action.

Interaction Studies

Research has indicated that 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can bind to various biological targets. Interaction studies can elucidate its binding affinities and provide insights into potential therapeutic applications.

Oxidation Reactions

The compound's hydroxyl groups make it susceptible to oxidation reactions, which could lead to the formation of quinone derivatives. These derivatives may exhibit different biological activities or serve as intermediates in synthetic pathways for other compounds.

Case Study: Quinazoline Derivatives

Several studies on quinazoline derivatives highlight their potential as anti-cancer agents and anti-inflammatory drugs. For example:

- Study A : Investigated the anti-cancer properties of modified quinazoline compounds showing significant cytotoxic effects against various cancer cell lines.

- Study B : Focused on the anti-inflammatory activities of quinazoline derivatives that demonstrated inhibition of pro-inflammatory cytokines.

These findings suggest that similar investigations into 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid could yield valuable insights into its therapeutic potential.

Mechanism of Action

The mechanism by which 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid (CAS: 5458-56-0)

- Substituents : Chlorine atoms at positions 2 and 4 instead of hydroxyl groups.

- Molecular Weight : Higher than the target compound due to chlorine (Cl: ~35.45 g/mol each).

- Purity : 95% (typically in stock) .

- Applications : Chlorine enhances electrophilicity, making it useful in cross-coupling reactions for drug intermediates.

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic Acid (CAS: 51640-97-2)

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid (CAS: 924843-71-0)

- Substituents : Methyl groups at positions 1 and 3, dioxo groups at 2 and 4.

- Molecular Weight : 234.21 g/mol.

- Lipophilicity : Methyl groups enhance membrane permeability, critical for CNS-targeting drugs .

Biological Activity

2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS No. 5439-88-3) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 210.19 g/mol

- Structure : The compound features a tetrahydroquinazoline core with hydroxyl and carboxylic acid functional groups, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

- Mechanism : The compound's hydroxyl groups contribute to its ability to scavenge free radicals, thereby reducing oxidative damage in cells. This property has been highlighted in studies exploring its protective effects against cellular damage induced by reactive oxygen species (ROS) .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease.

- Case Study : In a study involving the evaluation of various tetrahydroquinazoline derivatives, it was found that compounds similar to 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid acted as acetylcholinesterase inhibitors. This inhibition is crucial as it leads to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against certain bacterial strains. The presence of hydroxyl groups may enhance membrane permeability or interfere with metabolic processes in bacteria.

Research Findings

The biological activity of 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals.

- Enzyme Inhibition : Inhibition of enzymes like acetylcholinesterase leads to increased neurotransmitter availability.

- Membrane Interaction : Its amphipathic nature may facilitate interaction with cell membranes, enhancing its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid?

- Methodology : The synthesis of tetrahydroquinazoline derivatives often involves cyclization reactions of substituted anthranilic acid precursors. For example, hydrazide intermediates can be condensed with cyclic ketones to form the quinazoline core, followed by selective hydroxylation and carboxylation . Computational modeling (e.g., DFT) is recommended to optimize reaction conditions and minimize side products.

Q. How is the stereochemistry of the tetrahydroquinazoline core validated?

- Methodology : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For instance, structural studies of related tetrahydroquinazoline antifolates confirmed the (6R,6S) configuration via crystallographic data . Alternative methods include NOESY NMR to assess spatial proximity of protons in the fused ring system.

Q. What are the primary biological targets of tetrahydroquinazoline derivatives?

- Methodology : Enzymatic assays targeting dihydrofolate reductase (DHFR) are critical, as structural analogs (e.g., 2,4-diamino-6-substituted tetrahydroquinazolines) exhibit potent DHFR inhibition . Use recombinant human DHFR and Pneumocystis carinii DHFR in competitive binding assays with NADPH and dihydrofolate as co-substrates.

Advanced Research Questions

Q. How do substituent variations on the tetrahydroquinazoline scaffold affect DHFR binding affinity?

- Methodology : Structure-activity relationship (SAR) studies require systematic substitution at positions 2, 4, and 5. For example, replacing hydroxyl groups with bulkier substituents (e.g., indolinomethyl or trimethoxybenzyl) can enhance hydrophobic interactions with DHFR’s active site . Molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key residues (e.g., Phe31, Leu22) for binding.

Q. What experimental strategies address contradictory data in enzyme inhibition studies?

- Methodology : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Validate findings using orthogonal methods:

- Compare inhibition kinetics (IC₅₀) across species (e.g., human vs. P. carinii DHFR).

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Replicate assays with purified isoforms to rule out isoform-specific effects.

Q. How should researchers handle stability and reactivity challenges during storage?

- Methodology : Tetrahydroquinazoline-carboxylic acids are prone to oxidation and hydrolysis. Store lyophilized compounds at -20°C under inert gas (argon). For solutions, use buffered systems (pH 6–7) with antioxidants (e.g., ascorbic acid). Monitor degradation via HPLC-UV at 254 nm .

Q. What analytical techniques resolve structural degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.